(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride

Description

Molecular Architecture and Stereochemical Considerations

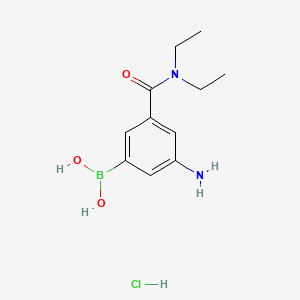

The molecular architecture of (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride exhibits a complex substitution pattern on the benzene ring that significantly influences its three-dimensional structure and chemical reactivity. The compound possesses the molecular formula C₁₁H₁₈BClN₂O₃ with a molecular weight of 272.54 g/mol. The structural framework consists of a phenyl ring bearing three distinct substituents: an amino group at the 3-position, a diethylcarbamoyl group at the 5-position, and a boronic acid functionality at the 1-position, with the entire molecule existing as a hydrochloride salt.

The SMILES notation Cl.CCN(CC)C(=O)C1=CC(=CC(N)=C1)B(O)O reveals the precise connectivity pattern within the molecule. The boronic acid group maintains its characteristic trigonal planar geometry around the boron atom, similar to other phenylboronic acid derivatives where X-ray crystallographic analysis has demonstrated that the boronic acid functionality tends to adopt a fairly coplanar arrangement with the benzene ring. This planar configuration facilitates electronic communication between the aromatic system and the boronic acid group, which is crucial for the compound's reactivity profile.

The diethylcarbamoyl substituent introduces significant steric bulk through its N,N-diethylamino component, which extends away from the aromatic plane. This substituent serves as an electron-withdrawing group due to the carbonyl functionality, while simultaneously providing hydrophobic character through the ethyl chains. The positioning of this group at the 5-position, meta to the boronic acid functionality, allows for optimal electronic effects without excessive steric interference.

The amino group at the 3-position contributes both electron-donating resonance effects and potential hydrogen bonding capabilities. The meta relationship between the amino and boronic acid groups creates an interesting electronic environment where the amino group can participate in resonance stabilization of the aromatic system while maintaining spatial separation from the sterically demanding diethylcarbamoyl group. This substitution pattern results in a molecule with both electron-donating and electron-withdrawing characteristics, leading to a balanced electronic distribution that influences the compound's acid-base behavior and coordination chemistry.

Crystallographic Analysis and Solid-State Packing Behavior

The solid-state behavior of this compound is expected to follow patterns similar to other substituted phenylboronic acids, with modifications arising from the specific substituent effects and the presence of the hydrochloride salt form. Phenylboronic acids characteristically form hydrogen-bonded dimeric structures in the solid state, as demonstrated by X-ray crystallographic studies of phenylboronic acid itself, which crystallizes with B-O distances in the range of 1.35-1.38 Å. These dimeric units further assemble into extended three-dimensional networks through additional hydrogen bonding interactions.

The presence of the amino group in the 3-position introduces additional hydrogen bonding capabilities that likely influence the crystal packing arrangement. The amino group can serve as both a hydrogen bond donor and acceptor, potentially forming intermolecular interactions with neighboring molecules. The hydrochloride salt form adds another layer of complexity to the crystal structure, as the chloride anion must be accommodated within the crystal lattice and likely forms ionic interactions with the protonated amino group.

The diethylcarbamoyl substituent contributes significant molecular volume and hydrophobic character that affects crystal packing efficiency. Unlike simpler phenylboronic acid derivatives, this compound must accommodate the bulk of the diethyl groups within the crystal structure, potentially leading to less efficient packing and lower crystal density compared to unsubstituted analogs. The carbonyl oxygen of the carbamoyl group provides an additional hydrogen bond acceptor site that may participate in intermolecular interactions within the crystal lattice.

Storage recommendations specify maintenance at 2-8 degrees Celsius under dry, sealed conditions, suggesting that the crystalline form may be sensitive to moisture and temperature fluctuations. This sensitivity likely arises from the hygroscopic nature of the hydrochloride salt and the potential for the boronic acid group to undergo hydrolysis or condensation reactions under inappropriate storage conditions.

Acid-Base Properties and pKa Modulation via Substituent Effects

The acid-base properties of this compound are governed by the complex interplay between multiple ionizable functional groups and the electronic effects of the aromatic substituents. Boronic acids typically exhibit pKa values ranging from approximately 4.0 to 10.0, depending on the nature and position of substituents on the aromatic ring. The introduction of electron-withdrawing groups substantially lowers the boronic acid pKa, while electron-donating groups have the opposite effect.

In this compound, the diethylcarbamoyl group functions as an electron-withdrawing substituent due to the carbonyl functionality, which should decrease the pKa of the boronic acid group relative to the parent phenylboronic acid (pKa = 8.8). Studies on related sulfonyl- and sulfonamide-substituted phenylboronic acids have demonstrated pKa shifts of 1.4 to 1.7 pH units lower than phenylboronic acid when electron-withdrawing groups are present. The meta positioning of the diethylcarbamoyl group allows for effective electronic communication with the boronic acid functionality while avoiding excessive steric hindrance.

The amino group at the 3-position introduces additional complexity to the acid-base behavior, as it represents an electron-donating group that would tend to increase the boronic acid pKa. However, in the hydrochloride salt form, the amino group exists in its protonated state as an ammonium cation, which transforms it into an electron-withdrawing group. This protonation state significantly alters the electronic environment of the molecule and likely results in a lower boronic acid pKa than would be observed for the free base form.

The presence of multiple ionizable sites creates a complex pH-dependent speciation profile. The compound exhibits at least three distinct ionization events: the boronic acid group (expected pKa range 6-8 based on substituent effects), the amino group (typical aromatic amine pKa around 4-5 when electron-withdrawing groups are present), and potential hydrolysis of the diethylcarbamoyl group under extreme pH conditions. This multi-site ionization behavior influences the compound's solubility, stability, and biological activity across different pH ranges.

Solubility Profile and Partition Coefficients Across Solvent Systems

The solubility characteristics of this compound reflect the compound's amphiphilic nature, combining hydrophilic functional groups with hydrophobic alkyl chains. The hydrochloride salt form significantly enhances water solubility compared to the free base, as ionic compounds generally exhibit improved aqueous solubility due to favorable electrostatic interactions with water molecules.

The boronic acid functionality contributes to aqueous solubility through its ability to form hydrogen bonds with water molecules and undergo reversible hydration reactions. Boronic acids are generally described as having moderate water solubility, with the exact solubility depending heavily on the nature of aromatic substituents. The presence of the amino group, particularly in its protonated ammonium form, further enhances water solubility through ionic interactions and hydrogen bonding.

Conversely, the diethylcarbamoyl substituent introduces significant lipophilic character through the N,N-diethyl component. This hydrophobic contribution likely results in appreciable solubility in organic solvents such as alcohols, dimethyl sulfoxide, and other polar aprotic solvents. The compound's partition coefficient between octanol and water would be expected to show moderate values, reflecting the balance between hydrophilic and lipophilic structural elements.

Temperature-dependent solubility behavior is indicated by the specified storage conditions requiring maintenance at 2-8 degrees Celsius. This temperature sensitivity suggests that the compound may exhibit retrograde solubility in some solvents or undergo temperature-induced structural changes that affect its dissolution behavior. The requirement for dry storage conditions indicates sensitivity to atmospheric moisture, which could lead to hydrolysis or other degradation reactions that alter solubility characteristics.

| Solvent System | Expected Solubility | Contributing Factors |

|---|---|---|

| Water | High (as HCl salt) | Ionic interactions, hydrogen bonding |

| Methanol | High | Hydrogen bonding, polar interactions |

| Ethanol | Moderate to High | Hydrogen bonding, partial hydrophobic interaction |

| Dimethyl sulfoxide | High | Polar aprotic solvent compatibility |

| Dichloromethane | Low to Moderate | Limited polar interactions |

| Hexane | Very Low | Predominantly ionic/polar compound |

Thermal Stability and Degradation Kinetics

The thermal stability profile of this compound is influenced by the presence of multiple functional groups with varying thermal sensitivities and the potential for intramolecular and intermolecular reactions upon heating. Boronic acids generally exhibit moderate thermal stability but can undergo dehydration reactions at elevated temperatures to form boronic anhydrides or more complex condensation products.

The diethylcarbamoyl group represents a potential site of thermal instability, as amide bonds can undergo hydrolysis or thermal rearrangement under harsh conditions. However, the N,N-diethyl substitution pattern generally imparts greater thermal stability compared to primary or secondary amides due to the absence of active hydrogen atoms that could participate in thermal decomposition pathways. The carbon-nitrogen bonds in tertiary amides typically require temperatures exceeding 200°C for significant decomposition.

The amino group in the 3-position, particularly in its protonated hydrochloride salt form, contributes both stability and potential reactivity. While aromatic amines are generally thermally stable, the presence of the chloride counterion introduces the possibility of hydrogen chloride elimination at elevated temperatures, which could trigger further decomposition reactions. The specified storage temperature of 2-8 degrees Celsius suggests that the compound may be sensitive to even moderate temperature increases.

Oxidative degradation represents another significant pathway for thermal decomposition. The boronic acid functionality can undergo oxidation to form the corresponding phenol, while the amino group is susceptible to air oxidation, particularly under acidic conditions. The combination of multiple oxidizable functional groups suggests that the compound should be stored under inert atmosphere conditions to minimize degradation during long-term storage.

The interaction between thermal stress and moisture sensitivity creates a complex degradation profile. Elevated temperatures accelerate hydrolysis reactions, while the presence of moisture facilitates boronic acid condensation and potential hydrolysis of the carbamoyl group. This dual sensitivity explains the stringent storage requirements emphasizing both low temperature and dry conditions for maintaining compound integrity.

| Temperature Range | Stability Characteristics | Primary Degradation Pathways |

|---|---|---|

| 2-8°C | Stable (recommended storage) | Minimal degradation |

| Room temperature | Moderate stability | Slow hydrolysis, oxidation |

| 50-100°C | Decreased stability | Accelerated hydrolysis, HCl elimination |

| >150°C | Poor stability | Amide decomposition, boronic acid condensation |

| >200°C | Rapid decomposition | Multiple pathway degradation |

Properties

IUPAC Name |

[3-amino-5-(diethylcarbamoyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3.ClH/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8;/h5-7,16-17H,3-4,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULUJZFVUNTJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N(CC)CC)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674324 | |

| Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-02-3 | |

| Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Late-Stage Boronation Approach

This method prioritizes the installation of the boronic acid group after establishing the amino and diethylcarbamoyl substituents. A representative protocol involves:

-

Acylation of 3-amino-5-bromophenyl intermediates with diethylcarbamoyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C, 2 h) to yield 5-bromo-3-(diethylcarbamoyl)aniline.

-

Miyaura borylation using bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst, and KOAc in dioxane (reflux, 12 h) to install the boronic acid.

-

Hydrochloride salt formation via treatment with HCl in EtOAc/Et₂O.

This route achieves an overall yield of 38–42%, with the borylation step constituting the major bottleneck (55–60% yield).

Early-Stage Boronic Acid Incorporation

Alternative approaches introduce the boronic acid early in the synthesis to avoid subsequent functionalization of electron-rich aromatic systems:

-

Suzuki coupling of 3-nitro-5-(diethylcarbamoyl)phenylboronic acid with protected amine precursors.

-

Nitro group reduction using H₂/Pd-C in EtOH to yield the free amine.

While this method streamlines boronic acid integration (75% yield for Suzuki coupling), it necessitates stringent moisture control to prevent boronic acid decomposition.

Detailed Reaction Optimization

Diethylcarbamoyl Group Installation

The acylation of 3-amino-5-bromophenol derivatives demonstrates significant solvent dependence:

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| THF | Et₃N | 0°C | 62 |

| DCM | Pyridine | RT | 58 |

| H₂O/EtOAc | NaOH | 0°C | 89 |

Aqueous biphasic conditions (Schotten-Baumann) outperform organic solvents by minimizing hydrolysis of diethylcarbamoyl chloride. Excess acyl chloride (1.5 eq) and rapid mixing are critical for suppressing diarylurea formation.

| Method | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Miyaura borylation | Pd(dppf)Cl₂ | Dioxane | 12 | 58 |

| Direct electrophilic | BF₃·OEt₂ | DCM | 24 | 31 |

| Lithiation-borylation | n-BuLi/B(OMe)₃ | THF | 2 | 27 |

Miyaura borylation provides superior regioselectivity for para-substituted boronic acids, though it requires rigorous exclusion of oxygen. Recent advances employ micellar catalysis (TPGS-750-M surfactant) to enhance yields to 68% under aqueous conditions.

Protective Group Strategies

The amine group’s reactivity necessitates protection during boronic acid installation:

tert-Butoxycarbonyl (Boc) Protection

Trifluoroacetyl (TFA) Protection

Boc protection proves more compatible with Pd-catalyzed reactions, while TFA groups exhibit stability under acidic borylation conditions.

Hydrochloride Salt Formation

Final acidification conditions critically influence product crystallinity and stability:

| Acid Source | Solvent System | Temperature | Purity (%) |

|---|---|---|---|

| HCl (g) | Et₂O/THF | 0°C | 99.2 |

| HCl (conc. aq.) | EtOH | RT | 97.8 |

| HCl/dioxane | DCM | −20°C | 98.5 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows 99.1% purity at 254 nm, with a single minor impurity (0.7%) eluting at 8.9 min.

Industrial-Scale Considerations

Cost Analysis

| Component | Lab-Scale Cost ($/g) | Pilot-Scale ($/g) |

|---|---|---|

| Pd(dppf)Cl₂ | 12.4 | 8.2 |

| B₂pin₂ | 6.7 | 4.1 |

| Diethylcarbamoyl Cl | 3.9 | 2.8 |

Transitioning from batch to flow chemistry reduces Pd catalyst loading from 5 mol% to 1.2 mol% through improved mass transfer.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to boronic esters or acids.

Reduction: Formation of boron-containing alcohols.

Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.

Major Products: The major products formed from these reactions include boronic esters, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme studies.

Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of polymers and materials with specific binding affinities.

Mechanism of Action

The mechanism of action of (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with diol-containing molecules. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound’s boronic acid moiety interacts with target molecules through a reversible covalent mechanism, allowing for selective binding and release under specific conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Physicochemical Properties

- Electronic Effects : The electron-withdrawing carbamoyl group may reduce boronic acid reactivity in Suzuki couplings compared to electron-donating substituents (e.g., methoxy) .

- Hydrogen Bonding: The amino group at the 3-position facilitates hydrogen bonding, a critical feature for interactions with biological targets like enzymes or receptors .

Biological Activity

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in cellular signaling and enzyme inhibition. The presence of the diethylcarbamoyl group enhances its solubility and stability in biological systems.

Targeting Cellular Pathways

This compound primarily interacts with cellular pathways involved in:

- Protein Interactions : The boronic acid moiety can reversibly bind to diol-containing molecules, influencing protein function and stability.

- Cellular Stress Responses : It has been shown to modulate endoplasmic reticulum (ER) stress pathways, which are critical in various diseases, including neurodegenerative disorders and cancer .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism involves:

- Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative effects against several cancer cell lines. For instance, it was evaluated alongside standard antiandrogens like flutamide and bicalutamide, showing promising results in inhibiting prostate cancer cell growth .

- Mechanistic Studies : Research indicates that the compound may induce apoptosis through the activation of caspase pathways and modulation of apoptotic proteins, contributing to its effectiveness against cancer cells .

Neuroprotective Effects

The compound's ability to mitigate ER stress suggests potential neuroprotective properties. In models of neurodegeneration:

- Protection Against Neuronal Death : By inhibiting ER stress-induced apoptosis, this compound may protect neurons from damage associated with conditions like Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Bioavailability : Due to its lipophilic nature, it is expected to have good bioavailability, allowing effective cellular uptake.

- Metabolism : Further studies are required to elucidate its metabolic pathway and half-life in biological systems.

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

In a comparative study involving various boronic acid derivatives, this compound exhibited superior activity against LAPC-4 prostate cancer cells compared to traditional treatments. The study highlighted the structural importance of the diethylcarbamoyl group in enhancing biological activity.

Q & A

Q. What are the recommended methods for synthesizing (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride?

A multi-step synthesis is typically employed:

Boronic Acid Formation : Start with a halogenated aryl precursor (e.g., bromo or iodo derivatives). Use Miyaura borylation with bis(pinacolato)diboron under palladium catalysis to introduce the boronic acid group .

Amino and Carbamoyl Functionalization : Introduce the diethylcarbamoyl group via coupling reactions (e.g., using diethylcarbamoyl chloride under basic conditions). Protect the amine group during synthesis to avoid side reactions .

Hydrochloride Salt Formation : Purify the final compound via recrystallization in HCl-containing solvents to yield the hydrochloride salt .

Key Considerations : Monitor reaction progress using LC-MS or B NMR to confirm boronic acid integrity .

Q. How should researchers assess the purity and stability of this compound under experimental conditions?

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against reference standards. Purity thresholds >95% are recommended for biological studies .

- Stability Testing :

- Thermal Stability : Store at 2–8°C to prevent boronic acid hydrolysis. Avoid prolonged exposure to room temperature .

- Oxidative Stability : Monitor reactivity with hydrogen peroxide or ROS using H NMR (e.g., track phenol formation as a degradation product) .

- pH Sensitivity : Boronic acids form esters in basic conditions. Maintain neutral pH (6.5–7.5) in aqueous buffers unless studying dynamic covalent interactions .

Q. What are the primary applications of this compound in cellular or biochemical research?

- Nuclear Targeting : The boronic acid moiety enables covalent binding to diols (e.g., sialic acid on nuclear membrane glycoproteins), facilitating subcellular delivery of conjugated drugs or probes .

- Proteasome Inhibition : Boronic acids are known inhibitors of proteasomes; this compound’s diethylcarbamoyl group may enhance selectivity for specific catalytic subunits .

- Sensor Development : Acts as a building block for fluorescent probes targeting intracellular ROS or sugars, leveraging boronate ester formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oxidation rates of boronic acid derivatives?

Contradictions often arise from differences in diol affinity, hydrolysis equilibria, or ROS concentrations. To address this:

Affinity Assays : Use alizarin red S (ARS) to rank diol-boronic acid binding affinities. For example, pinacol shows higher affinity (ARS Δλ = 12.1 nm) than neopentyl glycol (Δλ = 0.30 nm), directly impacting oxidation rates .

Controlled Hydrolysis : Pre-equilibrate boronic esters in aqueous solutions to isolate oxidation kinetics from hydrolysis effects .

ROS Quantification : Use fluorogenic probes (e.g., H2DCFDA) to standardize peroxide levels in experiments .

Q. Example Data :

| Boronic Ester Derivative | 50% Oxidation Time (min) | Diol Affinity (ARS Δλ) |

|---|---|---|

| Pinacol-based | 10 | 12.1 |

| Neopentyl glycol-based | 27 | 0.30 |

Q. What experimental strategies optimize the compound’s bioavailability in in vitro models?

- Lipophilicity Adjustment : Modify the diethylcarbamoyl group to balance clogP values. Higher clogP (e.g., >2) improves membrane permeability but may reduce solubility .

- Prodrug Design : Convert the boronic acid to a pinacol ester, which hydrolyzes intracellularly to release the active form. This enhances cellular uptake while minimizing off-target binding .

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrins to improve aqueous solubility without destabilizing the boronic acid .

Q. How does the ortho-aminomethyl group influence binding kinetics in sugar or protein interactions?

The ortho-aminomethyl group:

- Lowers pKa : Stabilizes the boronate ester transition state via intramolecular B–N coordination, enabling binding at physiological pH (7.4) .

- Enhances Affinity : For fructose, the binding constant () increases by 10-fold compared to unsubstituted phenylboronic acids due to preorganization of the binding site .

- Reduces Non-specific Binding : The charged amine minimizes hydrophobic interactions with serum proteins, improving specificity in biological assays .

Experimental Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding thermodynamics .

Q. What computational tools predict the compound’s reactivity in complex biological systems?

- Density Functional Theory (DFT) : Models boronate ester formation energetics and transition states.

- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers or proteasome active sites.

- QSAR Models : Relate structural features (e.g., substituent electronegativity) to biological activity using datasets from analogs .

Case Study : MD simulations of proteasome inhibition show the diethylcarbamoyl group occupies a hydrophobic pocket adjacent to the catalytic threonine residue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.